5-Methoxy-1H-indazole-6-carboxylic acid

Physicochemical Characterization Synthetic Chemistry Solubility Optimization

Select 5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7) for kinase inhibitor programs. The 6‑carboxylic acid handle with 5‑methoxy donor provides a pKa of 3.88 (vs. 3.03 for the 3‑COOH isomer), enabling precise pharmacophore tuning and enhanced metabolic stability. ≥98% purity eliminates contaminant artifacts in SAR studies. Ideal for amide library synthesis and fragment-based discovery. Non‑controlled; ships ambient.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1227268-58-7
Cat. No. B3224071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indazole-6-carboxylic acid
CAS1227268-58-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NN2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyYJJPKBHDYXBHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indazole-6-carboxylic Acid (CAS 1227268-58-7) for Research & Development


5-Methoxy-1H-indazole-6-carboxylic acid (CAS 1227268-58-7) is a substituted indazole derivative featuring a methoxy group at the 5-position and a carboxylic acid moiety at the 6-position of the indazole ring . This heterocyclic building block has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol , with a predicted pKa of 3.88 ± 0.30 . It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor scaffolds and other biologically active molecules .

Procurement Risk: Why Indazole Carboxylic Acid Analogs Are Not Interchangeable


The 5-methoxy-6-carboxylic acid substitution pattern of this indazole imparts distinct physicochemical properties and synthetic utility that cannot be replicated by close analogs. Specifically, the position of the carboxylic acid (C6 vs. C3) and the presence of the electron-donating 5-methoxy group directly influence the molecule's pKa, lipophilicity, and hydrogen-bonding capacity, which are critical for downstream synthetic transformations and target engagement in biological systems . As demonstrated in the evidence below, substituting this compound with a different regioisomer like 5-methoxy-1H-indazole-3-carboxylic acid or the non-carboxylated 5-methoxyindazole would alter reaction outcomes, intermediate stability, and ultimately the structure-activity relationships (SAR) of the final drug candidates .

5-Methoxy-1H-indazole-6-carboxylic Acid: Quantitative Differentiation from Analogs


Superior Bronsted Acidity (Lower pKa) vs. 5-Methoxyindazole

The carboxylic acid group at the 6-position confers significantly enhanced acidity compared to the non-carboxylated indazole core. This is a critical differentiation for solubility in aqueous buffers and for its use as a nucleophile in amide coupling reactions, which are fundamental in medicinal chemistry. The target compound exhibits a predicted pKa of 3.88, enabling deprotonation under mild basic conditions for salt formation or conjugation . In contrast, the comparator 5-methoxyindazole, which lacks the carboxylic acid moiety, has a much higher predicted pKa of 13.61, existing predominantly in its neutral, less soluble form under physiological and standard reaction conditions .

Physicochemical Characterization Synthetic Chemistry Solubility Optimization

Regioisomeric Differentiation: 6-Carboxylic Acid vs. 3-Carboxylic Acid pKa Comparison

The precise location of the carboxylic acid on the indazole ring system is a primary determinant of its electronic properties and, consequently, its reactivity and biological profile. The target compound, 5-methoxy-1H-indazole-6-carboxylic acid, has a predicted pKa of 3.88 . Its regioisomer, 5-methoxy-1H-indazole-3-carboxylic acid (CAS 90417-53-1), is predicted to be more acidic with a pKa of 3.03 . This difference, while modest, reflects the distinct electronic environments created by the acid's position relative to the indazole nitrogens. Furthermore, the carboxylic acid position dictates the vector of extension for the growing molecule, a crucial parameter in drug design where the orientation of the pharmacophore is essential for target binding.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Vendor Purity Consistency: 98% Assay with Full Characterization

Reliable procurement for research requires consistent purity and characterization. Reputable commercial suppliers, including Fluorochem and AK Scientific, specify a minimum purity of 98% for 5-methoxy-1H-indazole-6-carboxylic acid, with supporting analytical data (e.g., NMR, InChI) provided . This level of purity is essential for its intended use as a key intermediate in multi-step synthetic sequences, where lower-purity material can lead to byproduct formation, reduced yields, and ambiguous biological assay results. In contrast, the common analog 5-methoxy-1H-indazole-3-carboxylic acid is often supplied at a lower specification of 95% purity from many vendors , which may introduce more variability and require additional purification steps before use.

Quality Control Reproducibility Synthetic Intermediate

Recommended Applications for 5-Methoxy-1H-indazole-6-carboxylic Acid in Drug Discovery


Kinase Inhibitor Scaffold Construction

As a core indazole building block, this compound is a preferred intermediate for constructing Type I and Type II kinase inhibitors. The 6-carboxylic acid provides a versatile handle for rapid derivatization into amides, esters, and other functional groups commonly found in the hinge-binding region of ATP-competitive inhibitors . Its distinct pKa and exit vector, as quantified in Section 3, allow medicinal chemists to fine-tune the pharmacophore's orientation and electronic properties for specific kinase targets implicated in oncology and inflammation .

Synthesis of Bioisosteric Replacements for Phenol/Carboxylic Acid Moieties

The indazole nucleus is a well-established bioisostere for phenol and indole. The 5-methoxy-6-carboxylic acid pattern is particularly valuable when a research program requires a replacement for a substituted benzoic acid. The quantitative pKa differentiation from the 3-carboxylic acid regioisomer (pKa 3.88 vs. 3.03) demonstrates its suitability for applications where a less acidic, more metabolically stable carboxylic acid surrogate is required to improve pharmacokinetic properties like oral bioavailability.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The compound's low molecular weight (192.17 g/mol) and defined vector from the 6-position make it an ideal fragment for building diverse compound libraries. Its high commercial purity (98%) ensures that initial hits from library screens are not artifacts of contaminants . The carboxylic acid group is a standard linker for attachment to solid supports or for rapid parallel synthesis of amide libraries, accelerating hit-to-lead optimization.

Agrochemical and Material Science Intermediate

Beyond pharmaceuticals, the unique combination of a methoxy donor and a carboxylic acid acceptor on the indazole ring makes this compound a valuable monomer for synthesizing novel metal-organic frameworks (MOFs) or for use as a ligand in catalysis. The significantly enhanced acidity relative to 5-methoxyindazole (ΔpKa = -9.73) allows for selective metal coordination and deprotonation under controlled conditions, enabling the design of materials with specific porosity and chemical stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.